Functional Anti-Osteoclastogenic Activity: Cellular IC50 Comparison with Pan-FGFR Inhibitors
FGFR1 inhibitor-11 (compound 5g) inhibits RANKL-induced osteoclast differentiation in primary murine BMDMs with a cellular IC50 of 2.387 μM, as measured by TRAP staining after 4 days of incubation with M-CSF [1]. In contrast, pan-FGFR inhibitors such as Pemigatinib and Erdafitinib have not been reported to inhibit osteoclastogenesis at comparable concentrations without inducing cytotoxicity; their primary cellular activity is anti-proliferative against FGFR-altered cancer cells (e.g., Pemigatinib IC50 ~3-30 nM in FGFR-altered cell lines) [2].
| Evidence Dimension | Inhibition of RANKL-induced osteoclastogenesis |
|---|---|
| Target Compound Data | IC50 = 2.387 μM |
| Comparator Or Baseline | Pemigatinib (pan-FGFR inhibitor): No reported osteoclastogenesis inhibition at sub-cytotoxic concentrations; anti-proliferative IC50 in FGFR-altered cells = 0.4-30 nM |
| Quantified Difference | FGFR1 inhibitor-11 selectively inhibits osteoclast differentiation without cytotoxicity below 20 μM, whereas pan-FGFR inhibitors primarily exert anti-proliferative effects at nanomolar concentrations. |
| Conditions | Primary C57/BL6 mouse BMDMs; RANKL + M-CSF stimulation; 4-day incubation; TRAP staining assay |
Why This Matters
This functional activity defines FGFR1 inhibitor-11 as a bone-specific research tool rather than an anti-cancer agent, enabling studies of FGFR1-mediated osteoclast regulation without confounding anti-proliferative toxicity.
- [1] MedChemExpress. FGFR1 inhibitor-11 (compound 5g) product datasheet, cellular potency table. Accessed 2026. View Source
- [2] Liu PCC, et al. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One. 2020;15(4):e0231877. View Source
